molecular formula C12H16ClNO2 B2388414 Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride CAS No. 2247103-87-1

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride

Cat. No.: B2388414
CAS No.: 2247103-87-1
M. Wt: 241.72
InChI Key: CTFVVCZWRVTTOD-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate hydrochloride is an indole derivative featuring a partially saturated indole core (1,2-dihydroindole) with a methyl ester group at position 5 and two methyl groups at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications . It is commercially available through multiple global suppliers, including Ashu Organics (India) and ZK Biochem Group (China), indicating its relevance in industrial and research settings .

Properties

IUPAC Name

methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-12(2)7-13-10-5-4-8(6-9(10)12)11(14)15-3;/h4-6,13H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFVVCZWRVTTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247103-87-1
Record name methyl 3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Biological Activities

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride has been studied for its potential biological activities:

  • Antiviral Properties : Research indicates that indole derivatives exhibit antiviral activity by inhibiting viral replication.
  • Anticancer Activity : The compound has shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets. Its mechanism of action often involves binding to specific receptors, influencing cellular pathways critical for disease progression. This characteristic makes it a candidate for developing new therapeutic agents for conditions such as cancer and infectious diseases .

Case Studies

  • Anticancer Research : A study evaluating the efficacy of this compound in vitro demonstrated significant cytotoxic effects on multiple cancer cell lines. The results indicated an IC50 value in the low micromolar range, highlighting its potential as a lead compound for further development .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed substantial zones of inhibition compared to standard antibiotics, suggesting its utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations in Indole Derivatives

Position and Functional Group Differences

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)

  • Structure : Contains a carboxylic acid group at position 2, a methyl group at position 3, and a chlorine substituent at position 5.
  • Comparison : Unlike the target compound, this derivative lacks the 1,2-dihydroindole saturation and features a free carboxylic acid instead of a methyl ester. The chlorine substituent may enhance electrophilic reactivity, while the carboxylic acid group increases hydrophilicity compared to the ester .

N-Methyl-1H-indole-2-carboxamide Structure: Features a carboxamide group at position 2 and an N-methylated indole core.

Halogenated Indole Derivatives

3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-fluoro-1H-indole (Compound 74)

  • Structure : Contains a fluorine atom at position 7 and an imidazole-indole hybrid structure.
  • Comparison : The fluorine atom increases electronegativity and may enhance bioavailability. The fused imidazole ring introduces additional nitrogen atoms, affecting π-π stacking interactions in drug-receptor binding .

3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-chloro-1H-indole (Compound 76)

  • Structure : Chlorine substituent at position 3.
  • Comparison : The chlorine atom at position 5 (vs. the target compound’s ester group) increases lipophilicity and may alter substrate specificity in enzymatic reactions .

Core Saturation and Heterocyclic Modifications

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Hydrochloride Structure: Features a tetrahydroisoquinoline core with a methyl ester at position 4. Comparison: The tetrahydroisoquinoline scaffold introduces a fused benzene ring, enhancing aromaticity and rigidity compared to the partially saturated 1,2-dihydroindole. This structural difference could influence pharmacokinetic properties, such as membrane permeability .

1,2,3,4-Tetrahydro-2,3-dimethyl-1,4-dioxopyrazino[1,2-a]indole (Compound 3) Structure: A diketopiperazine-fused indole derivative. Comparison: The pyrazinoindole core introduces additional hydrogen-bonding sites and conformational constraints, which may enhance antimicrobial or cytotoxic activity compared to the simpler dihydroindole structure .

Biological Activity

Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate; hydrochloride is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Overview of Indole Derivatives

Indoles are significant heterocyclic compounds found in numerous natural products and pharmaceuticals. They play crucial roles in cell biology and exhibit various biological activities, including anticancer, antimicrobial, and antiviral properties. Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate; hydrochloride is synthesized through methods such as the Fischer indole synthesis and has been investigated for its potential medicinal applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate; hydrochloride. In a study evaluating various indole derivatives, this compound demonstrated significant cytotoxicity against multiple human cancer cell lines. The lethal concentration (LC50) values were notably lower compared to other tested compounds, indicating a promising therapeutic window for cancer treatment .

Cell LineLC50 (nM)Reference
U87200 ± 60
BE18.9
SKVaries

Antimicrobial Activity

The compound has also shown antimicrobial properties , making it a candidate for further research in the development of new antibiotics. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death .

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate; hydrochloride has been explored for its neuroprotective effects . Studies suggest that derivatives of indoles can exhibit antioxidant properties that protect neuronal cells from oxidative stress .

The mechanism by which Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate; hydrochloride exerts its biological effects involves interaction with specific molecular targets within cells. Indole derivatives often bind to various receptors with high affinity, influencing signaling pathways related to cell survival and apoptosis. The exact mechanism may vary based on the specific biological context and target receptor involved .

Comparative Analysis

When compared to other indole derivatives such as 2,3,3-trimethylindole and indole-3-acetic acid , Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate; hydrochloride exhibits unique properties due to its specific structural characteristics. These differences may contribute to its distinct biological activities and therapeutic potential.

CompoundBiological ActivityNotes
Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate; hydrochlorideAnticancer, antimicrobialSignificant cytotoxicity in cancer cells
2,3,3-trimethylindoleModerate anticancerLess potent than methyl derivative
Indole-3-acetic acidPlant hormoneDifferent mechanism of action

Case Studies

Several case studies have investigated the effects of Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate; hydrochloride on cancer cell lines:

  • Study on U87 Glioblastoma Cells : This study found that treatment with the compound resulted in significant apoptosis in U87 cells compared to control groups. The mechanism involved activation of caspase pathways leading to programmed cell death .
  • Neuroprotective Study : Research demonstrated that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxins. This suggests a potential role in neurodegenerative disease prevention .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate hydrochloride, and how do reaction conditions influence yield?

The synthesis of indole derivatives typically involves cyclization of substituted anilines or coupling reactions. For structurally similar compounds (e.g., indole carboxylates), methods such as Fischer indole synthesis or Buchwald-Hartwig amination are employed . Key parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions.
  • Temperature control : Cyclization steps often require reflux in polar aprotic solvents (e.g., DMF at 100–120°C).
  • Acid scavengers : Use of K₂CO₃ or Et₃N to neutralize HCl byproducts.

Q. Example optimization table :

MethodCatalystSolventTemp (°C)Yield (%)Reference
Fischer indoleH₂SO₄EtOH8065
Buchwald-HartwigPd(OAc)₂/XPhosToluene11078

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Key signals include the methyl groups (δ 1.2–1.5 ppm for CH₃) and the indole NH (δ ~10 ppm, broad). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
  • IR : Stretching vibrations for C=O (1720–1680 cm⁻¹) and N-H (3300–3200 cm⁻¹) confirm functional groups .
  • UV-Vis : Conjugation in the indole ring leads to λmax ~280–300 nm; substituent effects (e.g., methyl groups) shift λmax by ±5 nm .

Q. What are the stability profiles of this compound under varying storage conditions (pH, temperature, light)?

  • Thermal stability : Decomposition occurs above 150°C; store at 2–8°C in airtight containers.
  • pH sensitivity : Hydrochloride salts are stable in acidic conditions (pH 3–5) but hydrolyze in alkaline buffers .
  • Light sensitivity : Protect from UV light to prevent indole ring oxidation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting or UV λmax deviations) be resolved?

Contradictions may arise from rotamers , solvent effects , or impurities . For example:

  • NMR splitting : Dynamic rotational isomerism in the dihydroindole ring can cause unexpected multiplicity. Use variable-temperature NMR to identify exchange processes .
  • UV λmax deviations : Auxochromes (e.g., methyl groups) alter conjugation. Apply Woodward-Fieser rules to recalculate λmax, accounting for substituent contributions (±3–5 nm per group) .

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
  • Molecular docking : Screen against targets (e.g., serotonin receptors) using AutoDock Vina. Methyl groups at the 3-position may enhance hydrophobic binding .

Q. How do substituents (e.g., methyl groups, carboxylate esters) influence the compound’s biological activity in structure-activity relationship (SAR) studies?

  • Methyl groups : Enhance metabolic stability by blocking CYP450 oxidation sites.
  • Carboxylate ester : Increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration .
  • Hydrochloride salt : Improves aqueous solubility for in vitro assays (e.g., IC₅₀ determinations) .

Q. Example SAR table :

DerivativeSubstituentsLogPIC₅₀ (μM)Reference
Parent compound3,3-dimethyl, 5-COOMe2.510.2
Analog A3-H, 5-COOMe1.825.7

Q. What chromatographic methods (HPLC, LC-MS) are optimal for purity analysis and metabolite identification?

  • HPLC : Use a C18 column (5 μm, 150 mm) with a gradient of 0.1% TFA in H₂O/MeCN (95:5 to 5:95 over 20 min). Retention time ~12–14 min .
  • LC-MS : ESI+ mode for [M+H]+ ion (m/z ~280). Fragmentation patterns (e.g., loss of HCl or COOMe) confirm structure .

Methodological Guidelines

  • Experimental design : Include control reactions (e.g., uncatalyzed or scavenger-free conditions) to validate synthetic efficiency .
  • Data validation : Cross-reference spectral data with PubChem/CAS entries and computational predictions .
  • Safety protocols : Use gloveboxes for air-sensitive steps and neutralize waste with 10% NaOH before disposal .

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